3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid

Peptidomimetics Conformational Analysis Foldamers

3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is a chiral, non-proteinogenic beta-amino acid derivative characterized by a saturated tetrahydrofuran (oxolane) ring attached at the beta-carbon of the propanoic acid backbone. This heterocyclic moiety imparts significant conformational rigidity compared to acyclic beta-amino acids, making it a privileged scaffold for the design and synthesis of peptidomimetics and foldamers with stabilized secondary structures.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 683219-88-7
Cat. No. B13590176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid
CAS683219-88-7
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(CC(=O)O)N
InChIInChI=1S/C7H13NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h5-6H,1-4,8H2,(H,9,10)
InChIKeyUBVYUGCUWLDKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid (CAS 683219-88-7): A Conformationally-Restricted beta-Amino Acid Scaffold for Procuring Bioactive Peptidomimetics


3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is a chiral, non-proteinogenic beta-amino acid derivative characterized by a saturated tetrahydrofuran (oxolane) ring attached at the beta-carbon of the propanoic acid backbone [1]. This heterocyclic moiety imparts significant conformational rigidity compared to acyclic beta-amino acids, making it a privileged scaffold for the design and synthesis of peptidomimetics and foldamers with stabilized secondary structures [2]. It serves as a valuable intermediate in medicinal chemistry, particularly for programs targeting enhanced proteolytic stability and receptor subtype selectivity.

Why 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid Cannot Be Interchanged with Common beta-Amino Acid Analogs


The specific regio- and stereochemistry of the tetrahydrofuran ring in 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid creates a unique three-dimensional pharmacophore that is not replicated by its closest analogs. The 2-yl attachment pattern and the saturated nature of the ring differentiate it from the planar, aromatic 3-amino-3-(furan-2-yl)propanoic acid, leading to distinct conformational preferences and target interaction profiles [1]. Similarly, moving the attachment point to the 3-position (3-amino-3-(tetrahydrofuran-3-yl)propanoic acid) alters the spatial orientation of the amine and carboxylate groups, violating the precise geometric requirements for molecular recognition in many biological systems . Generic substitution with acyclic beta-amino acids or improperly positioned heterocycles therefore risks a complete loss of desired biological function.

Quantitative Evidence Guide for Selecting 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid


Distinct Conformational Rigidity for Peptidomimetic Backbone Stabilization Compared to Acyclic Analogs

The incorporation of 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid into peptide chains imposes a well-defined conformational constraint, favoring specific beta-turn motifs, unlike acyclic beta-amino acids which exhibit high flexibility. This has been demonstrated through NMR and CD spectroscopic analysis of cyclic and linear oligomers containing the analogous (2S,5R)-and (2S,5S)-tetrahydrofuran amino acid scaffolds [1]. The target compound's saturated ring system provides a distinct torsional angle preference not attainable with the unsaturated furan-2-yl analog [REFS-1, REFS-2].

Peptidomimetics Conformational Analysis Foldamers

Demonstrated Lack of Agonist Activity at Trace Amine-Associated Receptor 5 (TAAR5) as a Selectivity Marker

In a functional assay measuring cAMP accumulation via BRET, 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid displayed negligible agonist activity at mouse TAAR5, with an EC50 greater than 10,000 nM [1]. This is in stark contrast to the high potency of endogenous tertiary amine agonists, such as trimethylamine, at this olfactory and central nervous system receptor. This inactivity profile is a valuable data point for programs where TAAR5 modulation is an undesired off-target effect, as it suggests the compound's core scaffold does not inherently activate this receptor subtype.

GPCR Selectivity Trace Amine Receptor Off-target Screening

Weak Dihydroorotate Dehydrogenase (DHODH) Inhibition Profile Differentiating it from Potent DHODH Antagonists

The compound exhibits very weak inhibitory activity against human recombinant DHODH, with an IC50 value of 13,400 nM [1]. This is approximately three to four orders of magnitude weaker than clinically studied DHODH inhibitors, such as brequinar sodium or teriflunomide, which typically exhibit IC50 values in the 1-250 nM range under similar enzymatic assays [2]. This data categorically distinguishes 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid as a non-inhibitor of this critical de novo pyrimidine synthesis enzyme.

DHODH Inhibitor Pyrimidine Biosynthesis Immunosuppression

Procurement-Driven Application Scenarios for 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid


Scaffold for Conformationally-Stabilized Peptidomimetic Leads

Medicinal chemistry teams developing peptidomimetic inhibitors of protein-protein interactions can directly incorporate this amino acid to induce stable beta-turn conformations. Its rigid structure, confirmed by NMR studies on analogous systems [1], is ideal for projects where an acyclic linker would result in an unacceptable entropic penalty upon binding, thereby optimizing the lead compound's target affinity and pharmacokinetic profile.

Negative Control in DHODH/Inflammation Screening Cascades

Given its confirmed IC50 of 13,400 nM against human DHODH [2], this compound is an excellent negative control for high-throughput screening campaigns targeting the pyrimidine biosynthesis pathway. Its use ensures that hits are genuinely potent inhibitors and not artifacts, a critical step for groups aiming to avoid the immunosuppressive side effects associated with potent DHODH inhibition.

Selectivity Profiling for CNS-Targeted Probe Molecules

The compound's demonstrated lack of meaningful agonist activity at TAAR5 (EC50 > 10,000 nM) [3] makes it a valuable off-target selectivity standard for CNS drug discovery. Researchers can use this scaffold to derive tool compounds, confident that a major class of trace amine-associated receptor-related false positives is unlikely, thereby streamlining the counter-screening process for neurological disease models.

Custom Chiral Building Block for Solid-Phase Peptide Synthesis (SPPS)

As a chiral, non-proteinogenic amino acid with distinct regio- and stereochemistry, it is a critical custom building block for solid-phase synthesis of modified peptides. Its unique structural features address the growing industrial demand for complex, cyclic, and stabilized therapeutic peptides, where off-the-shelf, natural L-amino acids fail to provide the required biological stability or conformational constraint.

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